1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods often employ similar routes, with optimization for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resins, this compound has different industrial applications. The uniqueness of this compound lies in its specific triazine ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-14-9(17)15(2)11(19)16(10(14)18)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLREAKUADKBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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